molecular formula C12H15NS B13524995 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine

Cat. No.: B13524995
M. Wt: 205.32 g/mol
InChI Key: VWGDOGNNZBXMGM-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable benzene precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.

    Methylation: The final step involves the methylation of the intermediate compound to obtain this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the benzothiophene ring, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used in studies investigating its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Benzothiophen-2-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

    1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: This compound has a similar benzothiophene core but differs in its cyclohexylpiperidine moiety, leading to different pharmacological properties.

    2-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a benzothiophene core with a hydroxyphenyl group, making it useful in different chemical and biological contexts.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H15NS/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7H,8,13H2,1-2H3

InChI Key

VWGDOGNNZBXMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2S1)N

Origin of Product

United States

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